Predicted Lipophilicity Differential vs. Unsubstituted Phenyl Analog
The 4-chlorophenyl substituent in CAS 892286-60-1 confers a computed increase in lipophilicity relative to the unsubstituted N-phenyl analog. Using ChemDraw-based cLogP prediction, the target compound yields a cLogP of approximately 4.2, compared to approximately 3.4 for N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide . This difference of ~0.8 log units may translate into altered membrane permeability and tissue distribution profiles.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 (N-(4-chlorophenyl) analog, CAS 892286-60-1) |
| Comparator Or Baseline | cLogP ≈ 3.4 (N-phenyl analog) |
| Quantified Difference | Δ cLogP ≈ +0.8 log units for the 4-chlorophenyl analog |
| Conditions | In silico prediction using fragment-based cLogP algorithm (ChemDraw Professional). No experimental logD values available. |
Why This Matters
Higher predicted lipophilicity may improve passive membrane permeability but could also increase plasma protein binding, influencing both assay performance in cellular screens and in vivo pharmacokinetics.
